Cas no 2869869-77-0 (Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- )

The compound Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- is a chiral intermediate featuring a fluorosulfonyl group and a protected amine functionality. Its stereospecific (2R) configuration makes it valuable in asymmetric synthesis, particularly in the preparation of bioactive molecules. The fluorosulfonyl moiety enhances reactivity in nucleophilic substitution reactions, while the benzyloxycarbonyl (Cbz) group provides selective amine protection. The methyl ester improves solubility and facilitates further derivatization. This compound is suited for applications in medicinal chemistry and peptide synthesis, where controlled reactivity and chiral purity are critical. Proper handling is advised due to the fluorosulfonyl group's potential reactivity.
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)-  structure
2869869-77-0 structure
Product name:Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)-
CAS No:2869869-77-0
MF:C13H16FNO6S
Molecular Weight:333.332646369934
CID:5563777

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- 化学的及び物理的性質

名前と識別子

    • Methyl (2R)-4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]butanoate (ACI)
    • Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)-
    • インチ: 1S/C13H16FNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m1/s1
    • InChIKey: VBOTWWINMKQXET-LLVKDONJSA-N
    • SMILES: [C@H](C(=O)OC)(CCS(=O)(=O)F)NC(=O)OCC1C=CC=CC=1

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39852983-1.0g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
1.0g
$871.0 2023-07-07
Enamine
EN300-39852983-5.0g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
5.0g
$2525.0 2023-07-07
Enamine
EN300-39852983-0.25g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
0.25g
$801.0 2023-07-07
Enamine
EN300-39852983-0.5g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
0.5g
$836.0 2023-07-07
Enamine
EN300-39852983-2.5g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
2.5g
$1707.0 2023-07-07
Enamine
EN300-39852983-0.05g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
0.05g
$732.0 2023-07-07
Enamine
EN300-39852983-0.1g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
0.1g
$767.0 2023-07-07
Enamine
EN300-39852983-10.0g
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate
2869869-77-0
10.0g
$3746.0 2023-07-07

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- 関連文献

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- に関する追加情報

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0)

Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0) is a complex organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorosulfonyl group, a phenylmethoxy carbonyl amine, and a methyl ester moiety. These functional groups contribute to its potential as a building block for the synthesis of bioactive molecules and drug candidates.

The (2R)- configuration of this compound is particularly noteworthy, as it imparts specific stereochemical properties that can influence its biological activity and pharmacokinetic behavior. The chirality of the molecule can significantly affect its interactions with biological targets, such as enzymes and receptors, making it a valuable tool in the development of enantiomerically pure drugs.

Recent research has highlighted the importance of fluorinated compounds in drug discovery and development. The presence of the fluorosulfonyl group in this compound can enhance its metabolic stability and improve its pharmacological properties. Fluorine atoms are known to modulate the electronic properties of molecules, leading to enhanced binding affinities and improved drug-like characteristics.

The phenylmethoxy carbonyl amine moiety in this compound is another key functional group that contributes to its versatility. This group can participate in various chemical reactions, such as amide bond formation and nucleophilic substitution, making it useful in the synthesis of complex organic molecules. Additionally, the phenyl ring can provide additional aromatic interactions that can enhance the compound's binding to biological targets.

The methyl ester functionality in this compound is also significant. Esters are commonly used as protecting groups in organic synthesis and can be readily converted to carboxylic acids or other derivatives through hydrolysis or other chemical transformations. This flexibility makes the compound suitable for use in a wide range of synthetic strategies.

In terms of applications, this compound has shown promise in the development of new therapeutic agents. For example, recent studies have explored its potential as an intermediate in the synthesis of antiviral drugs and anticancer agents. The unique combination of functional groups in this molecule allows for the fine-tuning of its properties to meet specific therapeutic needs.

Beyond medicinal chemistry, this compound also has potential applications in materials science and chemical biology. Its ability to participate in various chemical reactions makes it a valuable reagent for the synthesis of functional materials and biomolecules. Researchers are actively investigating its use in the development of new materials with enhanced properties, such as improved mechanical strength or biocompatibility.

In conclusion, Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0) is a versatile and structurally complex organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and chemical biology. Its unique combination of functional groups and stereochemical configuration make it a valuable tool for scientists working on the development of new drugs and materials.

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